molecular formula C18H20N2 B1332785 [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine CAS No. 356092-30-3

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

Cat. No. B1332785
M. Wt: 264.4 g/mol
InChI Key: WCTSRWDGSJARLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, has been reported . The reaction between tryptamine and naproxen resulted in a high yield of the compound . Another study reported the synthesis of 2-(1H-Indol-3-yl)acetohydrazide through a reaction between 2-(1H-Indol-3-yl)acetic acid and hydrazine monohydrate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques. For instance, the structure of 2-(1H-Indol-3-yl)acetohydrazide was determined using 1H and 13C-NMR, UV, IR, and mass spectral data . The crystal structures of similar compounds have also been determined .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(1H-Indol-3-yl)acetic acid with hydrazine monohydrate in methanol formed 2-(1H-Indol-3-yl)acetohydrazide . Another study reported the reaction between tryptamine and naproxen to form N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1H-Indol-3-yl)acetohydrazide has a molecular weight of 189.21 g/mol . Its molecular formula is C10H11N3O .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Palladacycles Design and Catalysis : Compounds with an indole core, similar to [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, have been used to synthesize palladacycles. These palladacycles have been demonstrated as effective catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

  • Regioselective Addition in Organic Synthesis : Research has shown that indole derivatives can undergo regioselective addition at specific positions, which is significant in the synthesis of complex organic molecules (Koz’minykh et al., 2006).

Biomedical Research

  • Neuropeptide Y Y5 Receptor Antagonists : Indole derivatives, similar in structure to [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, have been identified as potent antagonists of the human neuropeptide Y Y5 receptor. This indicates potential applications in neurological research and drug development (McNally et al., 2000).

  • Cholinesterase and Monoamine Oxidase Inhibitors : Certain indole derivatives have been recognized as dual inhibitors of cholinesterase and monoamine oxidase, which are significant targets in the treatment of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Advanced Materials and Luminescence Applications

  • Development of Fluorescent Materials : Indole-based ligands have been incorporated in the development of rhenium complexes, showcasing their potential in fluorescence applications and advanced material science (Wei et al., 2006).

  • Use in Gas Chromatography-Mass Spectrometry (GC-MS) : Deuterium-labeled tryptamine derivatives, structurally related to [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, have been synthesized for use as internal standards in GC-MS assays (Wang & Chen, 2007).

Safety And Hazards

The safety and hazards of similar compounds have been discussed. For instance, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Future research could focus on synthesizing a hybrid molecule that combines tryptamine and naproxen to combine their diverse pharmacological properties . Further structural modification and optimization of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives are needed to obtain drug candidates with effective anti-RSV activities in vivo .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSRWDGSJARLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365779
Record name 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

CAS RN

356092-30-3
Record name 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.